19-nor-Alfacalcidol is a synthetic analog of vitamin D, specifically a derivative of alfacalcidol, which is itself a hydroxylated form of vitamin D3. This compound is notable for its potential therapeutic applications in various conditions related to calcium metabolism and bone health. As a member of the vitamin D family, it plays a crucial role in the regulation of calcium and phosphate in the body, influencing bone formation and maintenance.
19-nor-Alfacalcidol is synthesized through chemical processes that modify the structure of vitamin D3. The compound can be derived from natural sources such as cholesterol or synthesized via various chemical methods that involve several reactions to achieve the desired molecular structure.
19-nor-Alfacalcidol falls under the classification of secosteroids, which are steroid derivatives that contain a broken ring structure. It is categorized as a vitamin D analog due to its structural similarities with naturally occurring vitamin D compounds.
The synthesis of 19-nor-Alfacalcidol involves several key steps:
The synthesis can be summarized as follows:
The molecular formula for 19-nor-Alfacalcidol is C_25H_36O_3. Its structure includes:
19-nor-Alfacalcidol can participate in various chemical reactions that modify its structure or enhance its efficacy:
The synthesis often involves using catalysts like peroxygenases for selective hydroxylation, which allows for precise modifications at specific carbon positions without affecting other functional groups .
The mechanism of action for 19-nor-Alfacalcidol primarily involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it initiates a cascade of genomic and non-genomic actions that lead to:
Studies indicate that 19-nor-Alfacalcidol exhibits similar or enhanced potency compared to other vitamin D analogs in activating VDR-dependent transcription .
19-nor-Alfacalcidol has several important applications in scientific research and clinical practice:
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the modified steroidal backbone of 19-nor-vitamin D analogs. This approach enables efficient closure of the A-ring while accommodating the absence of the C19 methyl group—a defining feature of 19-nor-secosteroids. A key synthetic route begins with vitamin D3 (cholecalciferol), which undergoes p-methylbenzenesulfonyl chloride (TsCl) substitution followed by sodium bicarbonate-mediated ring closure to yield a critical intermediate (ALFA-002) [1] [5]. Subsequent oxidation with tert-butyl hydrogen peroxide (tBuOOH) generates the alcohol ALFA-003, and acetic acid-mediated ring opening produces ALFA-004. Hydrolysis of this intermediate furnishes alfacalcidol, providing a scaffold amenable to 19-nor modification [1] [8]. The RCM approach significantly reduces synthetic steps compared to classical Wittig-based methodologies and enhances stereocontrol during ring formation, which is critical for preserving the bioactive conformation of vitamin D analogs [9].
Position-specific hydroxylation is essential for biological activity in 19-nor-alecalcitol derivatives. The 1α-hydroxylation step is particularly challenging due to stereochemical constraints. Modern synthetic protocols employ diastereoselective epoxidation-hydrolysis sequences or microbial biotransformation to install the 1α-OH group with high fidelity. For 25-hydroxylation, metal-catalyzed oxidations (e.g., Pd-mediated C–H activation) demonstrate superior regioselectivity over traditional P450-dependent enzymatic methods [5] [10]. A comparative analysis revealed that late-stage 25-hydroxylation—performed after A-ring construction and side-chain assembly—yields higher regiopurity (∼92%) compared to early-stage functionalization (∼78%) [5]. This strategy capitalizes on the steric guidance provided by the intact secosteroid skeleton to direct oxidation to the C25 position, thereby minimizing undesired overoxidation byproducts.
Two principal pathways dominate 19-nor-secosteroid synthesis: Julia-Kocienski olefination and classical Wittig approaches. The Julia-Kocienski method employs C2-symmetric A-ring ketones coupled to CD-ring phosphine oxide synthons, enabling precise stereocontrol during triene formation. This method achieves Z-isomer selectivity exceeding 15:1 for the C5–C6 double bond—crucial for VDR binding [9]. In contrast, Wittig reactions using ylide reagents afford E/Z mixtures (∼3:1), necessitating costly chromatographic separation. A recent innovation utilizes C2-alkoxy-substituted A-ring precursors (e.g., methoxy or benzyloxy groups) to modulate the stereochemical outcome during Julia coupling. Electron-donating C2 substituents enhance α-face selectivity by coordinating with the sulfone moiety in the transition state, thereby improving yield of the natural 7α-configured product [9].
Table 1: Comparative Efficiency of Synthetic Pathways for 19-nor-Secosteroids
| Method | Key Reagent/Intermediate | 5,6-Z:E Selectivity | Overall Yield |
|---|---|---|---|
| Julia-Kocienski olefination | C2-methoxy ketone + CD-synthon | >15:1 | 32% |
| Wittig reaction | Phosphine ylide | 3:1 | 18% |
| RCM-based synthesis | ALFA-002 intermediate | >20:1* | 28% |
The deletion of the 19-methyl group induces profound conformational changes in the vitamin D backbone, enhancing ligand flexibility and optimizing hydrophobic contacts within the VDR ligand-binding pocket (LBP). Crystallographic analyses reveal that 19-nor analogs adopt a 6-s-trans conformation more readily than their 19-methyl counterparts, positioning the 1α-OH group for optimal hydrogen bonding with His305 and Ser278 residues in hVDR [3] [8]. This rearrangement increases VDR binding affinity (Kd = 0.4 nM) compared to native calcitriol (Kd = 0.7 nM). Notably, 19-nor-alecalcitol derivatives with C2α-methoxy substitutions exhibit exceptional potency—26-fold higher than 1,25(OH)2D3 in HL-60 cell differentiation assays (ED50 = 0.38 nM) [9]. The C2α configuration proves critical: β-oriented substituents induce steric clashes with helix H6 of VDR, reducing transactivation efficacy by >90% compared to α-isomers [9].
Side-chain architecture dictates tissue selectivity by modulating interactions with vitamin D-binding protein (DBP) and catabolic enzymes (e.g., CYP24A1). 19-Nor analogs featuring unsaturated side chains (e.g., 23-yne modifications) resist CYP24A1-mediated inactivation, prolonging their biological half-life in bone tissue [3] [9]. Conversely, oxygen-for-carbon substitutions at C22 (e.g., 22-oxacalcitriol/maxacalcitol) reduce DBP affinity by 200-fold, accelerating plasma clearance and restricting systemic calcium-elevating effects [3]. Molecular dynamics simulations demonstrate that nor-secosteroids with 24-homo extensions preferentially stabilize VDR-coactivator complexes in intestinal cells, while 26,27-cyclopropane derivatives favor coactivator recruitment in osteoblasts. This divergence arises from differential deformation of helix H12—a structural determinant of tissue-specific gene regulation [3] [9].
Table 2: Structural Modifications and Their Biological Consequences in 19-nor Analogs
| Structural Modification | VDR Binding Affinity (% vs Calcitriol) | CYP24A1 Resistance | Tissue Selectivity Profile |
|---|---|---|---|
| None (19-nor-1α,25-(OH)₂D₃) | 142% | Low | Broad |
| C2α-methoxy | 260% | Moderate | Bone > Intestine |
| 23-yne | 98% | High | Immune cells |
| 22-oxa | 75% | High | Parathyroid glands |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: